molecular formula C14H20N2O2 B10965015 Cyclobutyl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cyclobutyl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10965015
M. Wt: 248.32 g/mol
InChI Key: JHWMDJKXSBLEMT-UHFFFAOYSA-N
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Description

CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclobutyl group, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . . The final step involves the attachment of the cyclobutyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include furanones from oxidation, piperidines from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack this feature and therefore exhibit different reactivity and applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

cyclobutyl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C14H20N2O2/c17-14(12-3-1-4-12)16-8-6-15(7-9-16)11-13-5-2-10-18-13/h2,5,10,12H,1,3-4,6-9,11H2

InChI Key

JHWMDJKXSBLEMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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